An In-depth Technical Guide on the Crystal Structure of Samarium(III) Acetylacetonate Hydrate
An In-depth Technical Guide on the Crystal Structure of Samarium(III) Acetylacetonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the crystal structure of samarium(III) acetylacetonate (B107027) hydrate (B1144303). Due to the limited direct accessibility of the specific crystallographic data for the samarium complex, this document leverages information on the isostructural and well-documented lanthanum(III) acetylacetonate dihydrate as a representative model for quantitative analysis.
Introduction
Samarium(III) acetylacetonate is a coordination complex that plays a significant role as a precursor in materials science and as a catalyst in organic synthesis. The hydrated form, particularly the dihydrate, [Sm(acac)₃(H₂O)₂], is the most commonly isolated and crystallographically characterized species.[1] Understanding its three-dimensional structure is crucial for elucidating its chemical properties and for the rational design of new materials and drugs. This document summarizes the key structural features, experimental protocols for its characterization, and the logical workflow of such an analysis.
Crystal Structure and Coordination Environment
The crystal structure of samarium(III) acetylacetonate dihydrate reveals a mononuclear complex in which the samarium ion is coordinated to three acetylacetonate (acac) ligands and two water molecules. The acetylacetonate ligands act as bidentate chelators, binding to the samarium ion through their two oxygen atoms.
The coordination of the two water molecules completes the coordination sphere of the samarium ion, resulting in a coordination number of eight. The geometry of the coordination polyhedron around the samarium ion is typically a distorted square antiprism, a common arrangement for eight-coordinate lanthanide complexes.
Caption: Coordination environment of the Samarium(III) ion.
Data Presentation
The following tables summarize the crystallographic data for diaquatris(acetylacetonato)lanthanum(III), [La(acac)₃(H₂O)₂], which serves as a reliable model for the samarium analogue.[2]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₅H₂₅LaO₈ |
| Formula Weight | 472.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.93(2) |
| b (Å) | 20.28(4) |
| c (Å) | 8.99(2) |
| β (°) | 94.6(2) |
| Volume (ų) | 1985.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.579 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| La-O(acac) (average) | 2.51 |
| La-O(H₂O) (average) | 2.57 |
Experimental Protocols
Synthesis and Crystal Growth
A representative synthesis of lanthanide(III) acetylacetonate hydrates involves the reaction of a lanthanide(III) salt (e.g., chloride or nitrate) with acetylacetone (B45752) in a suitable solvent, typically a water-alcohol mixture. The pH of the solution is carefully adjusted to facilitate the deprotonation of acetylacetone and subsequent complexation.
Detailed Protocol:
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Dissolve the lanthanide(III) salt in a minimal amount of deionized water.
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In a separate flask, dissolve a stoichiometric amount of acetylacetone in ethanol.
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Slowly add the acetylacetone solution to the lanthanide salt solution with constant stirring.
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Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of a dilute base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide).
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A precipitate of the lanthanide(III) acetylacetonate hydrate will form.
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The precipitate is collected by filtration, washed with cold deionized water, and then with a small amount of cold ethanol.
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Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the complex in a suitable solvent system (e.g., ethanol/water or acetone).
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Methodology:
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A suitable single crystal is selected and mounted on a goniometer head.
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The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.
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X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
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The collected data are processed, which includes integration of the reflection intensities and correction for various experimental effects (e.g., Lorentz and polarization factors, absorption).
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The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².
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All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow Visualization
The logical workflow for the determination of a crystal structure is outlined below.
Caption: Workflow for Crystal Structure Determination.
